

An In-depth Technical Guide to the Synthesis of Cefozopran

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Compound of Interest

Compound Name: Cefozopran

Cat. No.: B1663582

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This technical guide provides a comprehensive overview of the synthesis pathway for **Cefozopran**, a fourth-generation cephalosporin antibiotic. It details the key chemical transformations, intermediates, and experimental protocols relevant to its preparation, with a focus on providing actionable data for research and development.

Overview of the Cefozopran Synthesis Pathway

The synthesis of **Cefozopran** is a multi-step process that begins with the readily available cephalosporin nucleus, 7-aminocephalosporanic acid (7-ACA). The core synthetic strategy involves two key modifications to the 7-ACA scaffold:

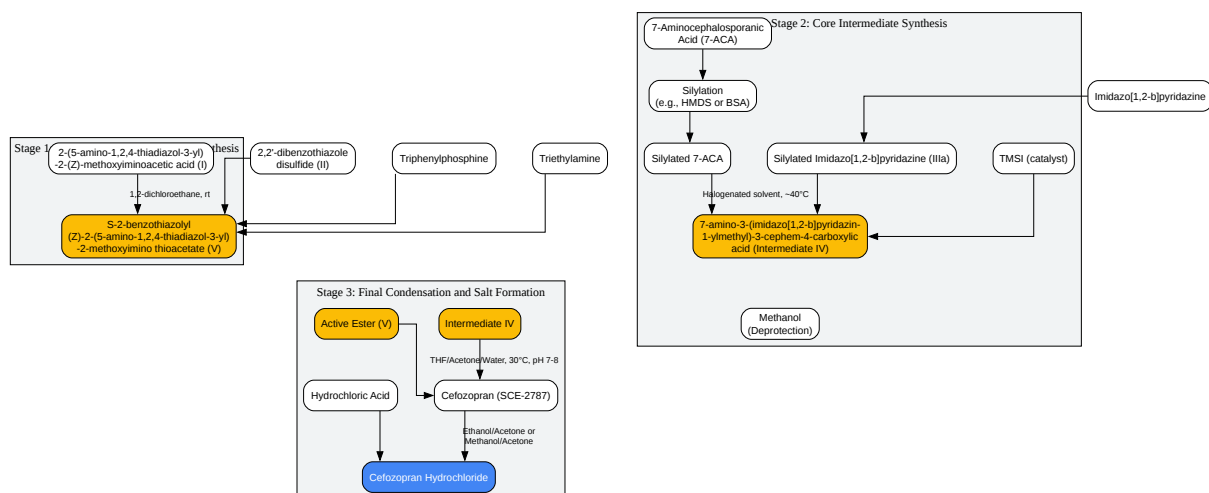
- **Substitution at the C-3 Position:** The acetoxymethyl group at the C-3 position is displaced by the heterocyclic moiety, imidazo[1,2-b]pyridazine.
- **Acylation at the C-7 Position:** The amino group at the C-7 position is acylated with a specialized side chain, (Z)-2-(5-amino-1,2,4-thiadiazol-3-yl)-2-methoxyiminoacetic acid, which is crucial for its antibacterial spectrum and potency.

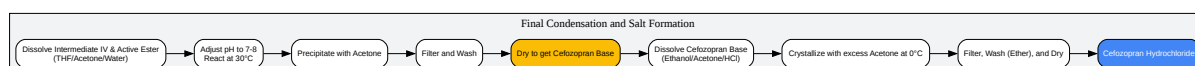
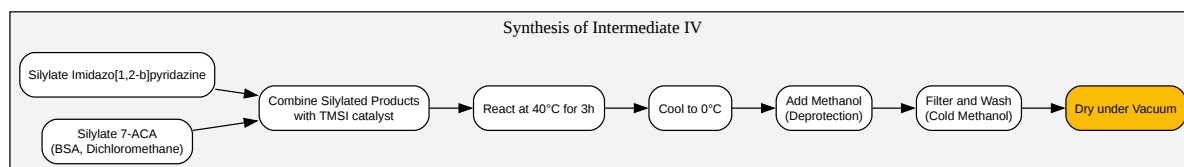
The overall process can be logically divided into three main stages:

- Synthesis of the C-7 side chain active ester.
- Synthesis of the core cephalosporin intermediate.

- Final condensation and salt formation to yield **Cefozopran** HCl.

A schematic of the complete synthesis pathway is presented below.





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